4-Bromo-2,6-dichlorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWALODYSQLVPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626602 | |

| Record name | 4-Bromo-2,6-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232275-51-3 | |

| Record name | 4-Bromo-2,6-dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=232275-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-dichlorobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2,6-dichlorobenzoic acid (CAS: 232275-51-3) for Advanced Research and Development

Executive Summary: 4-Bromo-2,6-dichlorobenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique structural arrangement, featuring three distinct halogen atoms and a reactive carboxylic acid moiety, positions it as a versatile and high-value building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its core properties, plausible synthetic strategies, analytical characterization, potential applications in drug discovery, and essential safety protocols. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate its effective use in advanced research and development projects.

Section 1: Core Chemical Identity and Physicochemical Properties

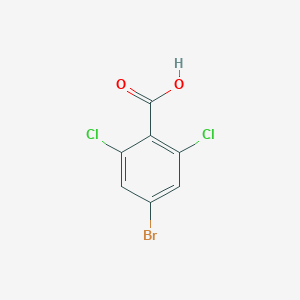

This compound is identified by the Chemical Abstracts Service (CAS) number 232275-51-3 .[1] Its structure is foundational to its reactivity and utility as a synthetic intermediate. The molecule consists of a benzene ring substituted with a carboxyl group, two chlorine atoms at the ortho positions (2 and 6), and a bromine atom at the para position (4). This specific substitution pattern creates a sterically hindered and electronically distinct environment around the carboxylic acid, which can be leveraged for selective chemical transformations.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized below. This data is critical for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 232275-51-3 | [1] |

| Molecular Formula | C₇H₃BrCl₂O₂ | [1][2] |

| Molecular Weight | 269.91 g/mol | [1] |

| Appearance | White to off-white powder/crystal | |

| Purity | Typically ≥98% | [1] |

| Storage Temperature | Room Temperature | [1] |

| SMILES | C1=C(C=C(C(=C1Cl)C(=O)O)Cl)Br | [2] |

| InChIKey | SSWALODYSQLVPK-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 3.4 | [2] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |

Section 2: Synthesis and Mechanistic Considerations

However, based on fundamental principles of organic chemistry, a plausible and logical synthetic strategy can be devised. The most direct approach would involve the selective bromination of a commercially available precursor, 2,6-dichlorobenzoic acid.

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

The synthesis hinges on an electrophilic aromatic substitution (SEAr) reaction. The carboxylic acid group is a deactivating, meta-directing group, while the chlorine atoms are deactivating but ortho, para-directing. In 2,6-dichlorobenzoic acid, the positions ortho to the carboxyl group are blocked by chlorine. The positions meta to the carboxyl group (positions 3 and 5) are also ortho to a chlorine atom. The position para to the carboxyl group (position 4) is meta to both chlorine atoms. The cumulative directing effects favor substitution at the 4-position, making para-bromination the expected outcome.

Causality of Experimental Choices:

-

Starting Material: 2,6-dichlorobenzoic acid is chosen as it already possesses the correct chlorine substitution pattern.

-

Brominating Agent: Molecular bromine (Br₂) is the standard reagent for this transformation.

-

Catalyst: A Lewis acid catalyst such as ferric bromide (FeBr₃) or iron powder (which generates FeBr₃ in situ) is essential. The catalyst polarizes the Br-Br bond, creating a potent electrophile ("Br⁺") required to overcome the deactivated nature of the aromatic ring.

-

Solvent: A non-reactive, anhydrous solvent like acetic acid or a halogenated solvent (e.g., dichloromethane) is suitable. Acetic acid can help solubilize the starting material.[4]

Proposed Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative, non-validated procedure based on established chemical principles. All work must be conducted in a fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser (with a gas outlet to a scrubber), charge 2,6-dichlorobenzoic acid (1.0 eq) and a catalytic amount of iron powder (0.05 eq).

-

Solvent Addition: Add a suitable anhydrous solvent (e.g., glacial acetic acid) to dissolve or suspend the starting material.

-

Bromination: From the dropping funnel, add a solution of bromine (1.1 eq) in the same solvent dropwise at room temperature. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.

-

Reaction Monitoring: After the addition is complete, stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it carefully into an ice-cold aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), to quench any unreacted bromine.

-

Workup: If a precipitate forms, collect it by vacuum filtration. If the product remains in solution, transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

-

Characterization: Confirm the identity and purity of the final product using NMR, MS, and HPLC analysis.

Section 3: Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to validate the identity and purity of this compound, ensuring its suitability for downstream applications.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple. Due to the symmetrical substitution, the two aromatic protons at positions 3 and 5 are chemically equivalent. They should appear as a single sharp singlet in the aromatic region (typically δ 7.5-8.0 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the seven carbon atoms, with chemical shifts influenced by the attached halogen and carboxyl substituents.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an ~3:1 ratio).

-

Infrared (IR) Spectroscopy: Key IR absorption bands will include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and various C-Cl and C-Br stretches in the fingerprint region.

Protocol: Purity Determination by Reverse-Phase HPLC

This method is adapted from standard procedures for analyzing substituted benzoic acids.[5][6]

-

System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Prepare an isocratic or gradient mobile phase. A common starting point is a mixture of acetonitrile (or methanol) and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to suppress the ionization of the carboxyl group and ensure sharp peaks.[5] A typical ratio might be 60:40 Acetonitrile:Water (v/v) with 0.1% H₃PO₄.

-

Sample Preparation: Accurately weigh a small amount of the compound (~1 mg) and dissolve it in the mobile phase or a suitable solvent (e.g., acetonitrile) to a final concentration of ~0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[6]

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection: UV detector set at a wavelength where the compound absorbs strongly (e.g., ~245 nm).

-

-

Data Analysis: The purity is calculated based on the peak area percentage of the main component relative to the total area of all observed peaks.

Analytical Workflow Diagram

Caption: General workflow for purity analysis of this compound by HPLC.

Section 4: Applications in Drug Discovery and Materials Science

Halogenated aromatic compounds are cornerstones of modern medicinal chemistry.[7] The introduction of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity.[8] this compound is an exemplary scaffold, offering multiple, distinct points for chemical modification.

The Strategic Value of the Scaffold:

-

Orthogonal Reactivity: The bromine and chlorine atoms exhibit different reactivities in common cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig amination. This allows for sequential, site-selective functionalization.

-

Carboxylic Acid Handle: The carboxyl group is a versatile functional handle. It can be readily converted into amides, esters, or other functional groups, or it can serve as a key binding element (e.g., forming hydrogen bonds or salt bridges) in a drug-target interaction.

-

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in protein binding pockets.[7][9] This is an increasingly recognized strategy for enhancing ligand affinity and selectivity.

Potential Reaction Pathways Diagram

Caption: Key reactive sites and potential synthetic transformations of the title compound.

By leveraging these reactive sites, medicinal chemists can rapidly generate libraries of diverse compounds from a single, advanced intermediate, accelerating the structure-activity relationship (SAR) studies that are critical to drug discovery.

Section 5: Safety, Handling, and Storage

A specific, verified Safety Data Sheet (SDS) for this compound (CAS 232275-51-3) is not widely available in public databases. Therefore, it is imperative to handle this compound with the precautions appropriate for related, hazardous halogenated aromatic carboxylic acids. The following guidance is based on SDS information for structurally similar compounds like 4-bromobenzoic acid and 2,4-dichlorobenzoic acid.[10][11] A substance-specific risk assessment must be performed before use.

Hazard Identification (Presumed)

Based on analogous compounds, this compound should be treated as:

-

Harmful if swallowed (Acute Oral Toxicity).[11]

Safe Handling and Personal Protective Equipment (PPE)

| Precaution | Specification | Source(s) |

| Engineering Controls | Use only in a well-ventilated area, preferably within a certified chemical fume hood. | [10] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards. | [12] |

| Skin Protection | Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated. | [10] |

| Respiratory Protection | For handling large quantities or if dust is generated, use a NIOSH-approved particulate respirator (e.g., N95). | [12] |

| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. | [10] |

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases.

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national environmental regulations. Do not allow the product to enter drains.[10]

Section 6: Conclusion

This compound represents a potent tool in the arsenal of the modern synthetic chemist. While its synthesis is not trivial, its value as a multi-functional building block is clear. The strategic placement of three halogen atoms with orthogonal reactivity, combined with a versatile carboxylic acid handle, provides a platform for constructing complex molecules with high precision. For researchers in drug discovery and materials science, this compound offers an opportunity to explore novel chemical space and develop next-generation therapeutics and functional materials. Adherence to rigorous analytical characterization and stringent safety protocols is paramount to harnessing its full potential responsibly.

References

-

ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Retrieved from [Link]

-

Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. Available from: [Link]

-

USDA. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

-

Pitt, M. J. (2018). How can benzoic acid be tested for purity? Quora. Retrieved from [Link]

-

He, J., et al. (2021). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. ACS Catalysis. Available from: [Link]

-

Wang, Y., et al. (2022). Kinetic study on oxidative bromination of 2,6- dichlorotoluene to 2,6-dichlorobenzyl bromide in a microchannel reactor under lig. ResearchGate. Retrieved from [Link]

- Google Patents. (2019). CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2.

-

Globe Thesis. (2023). Study Of 2,6-dichlorotoluene Oxidative Bromination And Oxidation Reactions In A Microchannel Reactor. Retrieved from [Link]

-

Wang, Y., et al. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. Molecules, 27(3), 820. Available from: [Link]

-

Hashem, A. J., Shaban, M. E., & El-Kafrawy, F. (n.d.). Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. Kuwait Journal of Science & Engineering. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H3BrCl2O2). Retrieved from [Link]

-

The Test Mag. (n.d.). Effect of halogens in benzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications. Retrieved from [Link]

-

UST Journals. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Retrieved from [Link]

-

MDPI. (2024). Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - this compound (C7H3BrCl2O2) [pubchemlite.lcsb.uni.lu]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. fsis.usda.gov [fsis.usda.gov]

- 6. journals.ust.edu [journals.ust.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights [mdpi.com]

- 9. namiki-s.co.jp [namiki-s.co.jp]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,6-dichlorobenzoic Acid

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

4-Bromo-2,6-dichlorobenzoic acid is a halogenated aromatic carboxylic acid with significant potential in synthetic organic chemistry and drug discovery. Its utility as a building block is intrinsically linked to its physicochemical properties, which govern its reactivity, solubility, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental methodologies and theoretical considerations. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for its effective application.

Chemical Identity and Structure

This compound is a polysubstituted benzoic acid derivative. The strategic placement of the bromine and chlorine atoms on the aromatic ring significantly influences its electronic and steric properties.

-

IUPAC Name: this compound

-

CAS Number: 200037-14-3

-

Molecular Formula: C₇H₃BrCl₂O₂

-

Molecular Weight: 285.91 g/mol

-

Canonical SMILES: C1=C(C(=C(C=C1Cl)Br)Cl)C(=O)O

-

InChI Key: InChI=1S/C7H3BrCl2O2/c8-4-1-5(9)7(6(10)2-4)11(12)13/h1-2H,(H,12,13)

The presence of two ortho-chloro substituents sterically hinders the carboxylic acid group, which can affect its acidity and reactivity in esterification or amidation reactions. The electron-withdrawing nature of the halogens also increases the acidity of the carboxylic proton compared to unsubstituted benzoic acid.

Core Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is paramount for its application in research and development. These properties dictate the conditions required for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| Physical State | Solid (typically a powder or crystalline solid) | General knowledge |

| Melting Point | 175-179 °C | |

| Boiling Point | Not available | |

| Solubility | Information not readily available | |

| pKa | Information not readily available |

Note: While the melting point is consistently reported, data on the boiling point, specific solubility in various solvents, and the pKa value are not widely available in public databases. The high melting point suggests that the compound would likely decompose before boiling under atmospheric pressure.

Experimental Protocols for Property Determination

The following section outlines standardized, field-proven methodologies for determining the key physicochemical properties of this compound. These protocols are designed to be self-validating and are grounded in established analytical principles.

Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range suggests a high degree of purity, while a broad range can indicate the presence of impurities.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.

Diagram: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Determination of Solubility

Solubility data is crucial for selecting appropriate solvents for reactions, purifications, and formulations.

Methodology: Isothermal Shake-Flask Method

-

Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

-

Equilibration: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid.

-

Quantification: A known volume of the clear supernatant is carefully removed, and the solvent is evaporated. The mass of the dissolved solid is then determined gravimetrically. Alternatively, a spectroscopic method (e.g., UV-Vis spectrophotometry) can be used for quantification if a suitable chromophore exists and a calibration curve is prepared.

Determination of pKa

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. It is a critical parameter in drug development, influencing absorption and distribution.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Diagram: Logical Flow for pKa Determination

Caption: Logical steps for determining the pKa via potentiometric titration.

Spectroscopic Data

While not strictly physical properties, spectroscopic data are integral to the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons. The chemical shifts and coupling patterns would be influenced by the surrounding halogen substituents.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and electronic environment of the carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Cl and C-Br stretches.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine and chlorine, which is crucial for confirming the elemental composition.

Applications in Drug Development and Research

This compound serves as a valuable building block in medicinal chemistry. Its polysubstituted aromatic ring can be further functionalized to generate a diverse range of molecular scaffolds. The presence of halogens allows for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in modern drug discovery for the synthesis of complex molecules. The carboxylic acid group provides a handle for amide bond formation, a common linkage in many pharmaceutical agents.

Conclusion

The physicochemical properties of this compound are fundamental to its application in synthetic chemistry and drug development. While some properties like the melting point are well-documented, a more comprehensive experimental characterization of its solubility and pKa would be highly beneficial for the scientific community. The methodologies outlined in this guide provide a robust framework for obtaining this critical data, ensuring reproducibility and accuracy. A thorough understanding of these properties will undoubtedly facilitate the innovative use of this versatile chemical intermediate.

References

-

Anichem. This compound. [Link]

An In-Depth Technical Guide to 4-Bromo-2,6-dichlorobenzoic Acid: Navigating a Sparsely Documented Intermediate

For the Attention of Researchers, Scientists, and Drug Development Professionals: A Note on the Current State of Publicly Available Data

Therefore, this guide will proceed by leveraging established principles of organic chemistry and spectral interpretation of closely related analogs to provide a robust theoretical framework. This approach is designed to empower researchers with the foundational knowledge required to approach the synthesis and characterization of 4-Bromo-2,6-dichlorobenzoic acid in a laboratory setting. We will clearly delineate between established data for analogous compounds and predictive analysis for the target molecule, ensuring scientific integrity.

Molecular Structure and Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure, characterized by a benzene ring substituted with a carboxyl group, a bromine atom, and two chlorine atoms, renders it a potentially valuable intermediate in organic synthesis. The precise positioning of these substituents dictates its reactivity and physical properties.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted/Supplier Data) | 4-Bromo-2-chlorobenzoic Acid (Reference Data) | 4-Bromobenzoic Acid (Reference Data) |

| Molecular Formula | C₇H₃BrCl₂O₂ | C₇H₄BrClO₂[1] | C₇H₅BrO₂ |

| Molecular Weight | 269.91 g/mol | 235.46 g/mol [1] | 201.02 g/mol |

| Melting Point | 165-169 °C | 169-177 °C | 252-254 °C[2] |

| Appearance | White to off-white powder (supplier data) | Off-white powder | Colorless to red crystals[2] |

| CAS Number | 232275-51-3 | 59748-90-2[1] | 586-76-5 |

The substitution pattern on the benzene ring significantly influences the molecule's electronic properties and steric hindrance around the carboxylic acid group. The two chlorine atoms ortho to the carboxylic acid will exert a strong electron-withdrawing inductive effect and create significant steric bulk, which will impact its reactivity, particularly in reactions involving the carboxyl group (e.g., esterification, amidation).

Predicted Spectroscopic Signature: A Guide to Characterization

In the absence of published spectra for this compound, we can predict the key features based on the analysis of its constituent parts and comparison with related structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the high degree of substitution on the aromatic ring. There are only two aromatic protons, which will likely appear as a singlet or a very closely coupled doublet, depending on the magnitude of the meta coupling constant between them.

-

Aromatic Protons (H-3 and H-5): These two protons are chemically equivalent due to the plane of symmetry bisecting the C1-C4 axis. They are expected to appear as a singlet in the aromatic region (δ 7.0-8.5 ppm). The electron-withdrawing effects of the halogens and the carboxylic acid group will shift these protons downfield.

-

Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a significantly downfield chemical shift (typically δ 10-13 ppm), and its position can be concentration and solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide more detailed structural information. Due to symmetry, only five distinct carbon signals are expected for the aromatic ring, plus the signal for the carboxyl carbon.

-

Carboxyl Carbon (-COOH): This will be the most downfield signal, typically in the range of δ 165-175 ppm.

-

Aromatic Carbons:

-

C1 (ipso-carboxyl): The chemical shift will be influenced by the carboxyl group and the two ortho-chlorine atoms.

-

C2 and C6 (ipso-chloro): These carbons will be significantly downfield due to the direct attachment of the electronegative chlorine atoms.

-

C3 and C5 (C-H): These carbons will be in the typical aromatic region, coupled to their attached protons.

-

C4 (ipso-bromo): The chemical shift will be influenced by the bromine atom.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the carboxylic acid group and the aromatic ring.

-

O-H Stretch: A very broad band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[3]

-

C=O Stretch: A strong, sharp absorption band should appear between 1680-1710 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid.[3]

-

C-O Stretch and O-H Bend: These vibrations will appear in the fingerprint region, typically between 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹, respectively.[3]

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[3]

-

C-Cl and C-Br Stretches: These will be found in the lower frequency region of the spectrum (typically below 800 cm⁻¹).

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion Peak (M⁺): The presence of bromine and chlorine atoms will result in a distinctive isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will lead to a complex cluster of peaks for the molecular ion.

-

Fragmentation: Common fragmentation pathways for benzoic acids include the loss of •OH (M-17) and •COOH (M-45).[4] The stability of the resulting acylium ion is a driving force for this fragmentation.

Synthetic Strategies: A Proposed Approach

While a specific, validated protocol for the synthesis of this compound is not available, a plausible synthetic route can be devised based on established organic transformations. A potential starting material could be 2,6-dichloroaniline.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Diazotization and Sandmeyer Reaction: This is a classic and reliable method for introducing a bromine atom onto an aromatic ring starting from an aniline. The low temperature is crucial to prevent the decomposition of the diazonium salt.

-

Friedel-Crafts Acylation: This reaction would introduce an acetyl group onto the aromatic ring. The position of acylation would need to be carefully controlled, and this step might present challenges due to the deactivating nature of the halogens.

-

Haloform Reaction: The oxidation of the methyl ketone to a carboxylic acid is a standard transformation. This reaction is generally high-yielding for methyl ketones.

Self-Validating System:

Each step of this proposed synthesis can be monitored and the intermediates characterized by standard analytical techniques (TLC, GC-MS, NMR) to ensure the desired transformation has occurred before proceeding to the next step. Purification of intermediates at each stage would be critical for the success of the overall synthesis.

Applications and Future Directions

Halogenated benzoic acids are important building blocks in medicinal chemistry and materials science.[5] The presence of multiple halogen atoms in this compound provides several reactive handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The steric hindrance around the carboxylic acid could also be exploited to achieve selective reactivity.

Given its structure, this compound could be a precursor for the synthesis of:

-

Biologically active molecules: The substituted phenyl ring is a common scaffold in drug discovery.

-

Novel ligands for catalysis: The carboxylic acid and halogen atoms could serve as coordination sites for metal centers.

-

Functional materials: The aromatic core could be incorporated into polymers or other materials with specific electronic or physical properties.

Conclusion

This compound represents a chemical entity with significant potential as a synthetic intermediate. However, the current lack of comprehensive, publicly available experimental data necessitates a careful and systematic approach by researchers. The theoretical framework and proposed synthetic strategy outlined in this guide are intended to provide a solid foundation for such investigations. It is hoped that future research will lead to the full characterization and exploration of the synthetic utility of this intriguing molecule, thereby filling the existing gaps in our chemical knowledge.

References

Sources

- 1. 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 4-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. 4-Bromobenzoic acid(586-76-5) 13C NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. 4-Bromo-2-chlorobenzoic acid [webbook.nist.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. PubChemLite - this compound (C7H3BrCl2O2) [pubchemlite.lcsb.uni.lu]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. 4-Bromobenzoic acid(586-76-5) 1H NMR spectrum [chemicalbook.com]

- 17. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2,6-dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dichlorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in medicinal chemistry and materials science. Its trifunctional nature, featuring bromine and chlorine substituents alongside a carboxylic acid group, allows for regioselective modifications, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of a reliable and reproducible synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and characterization of the final product and key intermediates.

Strategic Synthesis Pathway

The most strategic and well-documented pathway for the synthesis of this compound commences with the commercially available starting material, 2,6-dichloroaniline. This multi-step synthesis involves the sequential introduction of the bromo and carboxyl functionalities onto the dichlorinated aromatic core. The overall transformation can be dissected into four key stages:

-

Bromination of 2,6-dichloroaniline to selectively install a bromine atom at the para-position, yielding 4-bromo-2,6-dichloroaniline.

-

Diazotization of the resulting aniline to form a reactive diazonium salt intermediate.

-

Sandmeyer Cyanation to displace the diazonium group with a nitrile functionality, affording 4-bromo-2,6-dichlorobenzonitrile.

-

Hydrolysis of the nitrile to the desired carboxylic acid, yielding the final product, this compound.

This pathway is advantageous due to the high regioselectivity of the initial bromination step and the robust and high-yielding nature of the Sandmeyer reaction and subsequent nitrile hydrolysis.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,6-dichloroaniline

The introduction of a bromine atom onto the 2,6-dichloroaniline ring is directed to the para position due to the ortho,para-directing nature of the amino group and the steric hindrance at the ortho positions already being occupied by chlorine atoms. A common and effective method for this transformation is electrophilic bromination using N-bromosuccinimide (NBS) or bromine in acetic acid.

Protocol: Bromination of 2,6-dichloroaniline

-

To a stirred solution of 2,6-dichloroaniline (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford 4-bromo-2,6-dichloroaniline as a solid.

Table 1: Reagents and Conditions for Bromination

| Reagent/Parameter | Value |

| Starting Material | 2,6-dichloroaniline |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Solvent | Acetic Acid |

| Temperature | Room Temperature |

| Reaction Time | 4-6 hours |

| Work-up | Aqueous sodium thiosulfate, Extraction |

Step 2: Diazotization of 4-Bromo-2,6-dichloroaniline

The conversion of the primary aromatic amine to a diazonium salt is a critical step, as the diazonium group is an excellent leaving group, facilitating its displacement in the subsequent Sandmeyer reaction.[1][2] This reaction is typically carried out at low temperatures to prevent the premature decomposition of the diazonium salt.

Protocol: Diazotization of 4-Bromo-2,6-dichloroaniline

-

Suspend 4-bromo-2,6-dichloroaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0-5 °C in a three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise to the aniline suspension, maintaining the temperature between 0-5 °C.

-

Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be clear.

-

The freshly prepared diazonium salt solution is used immediately in the next step without isolation.

Step 3: Sandmeyer Cyanation to form 4-Bromo-2,6-dichlorobenzonitrile

The Sandmeyer reaction provides a reliable method for the introduction of a cyano group onto the aromatic ring.[1][2] The diazonium salt is added to a solution of a copper(I) cyanide, which catalyzes the displacement of the dinitrogen gas and the formation of the aryl nitrile.

Protocol: Sandmeyer Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in a suitable solvent (e.g., water or a mixture of toluene and water).

-

Cool the copper(I) cyanide solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution prepared in Step 2 to the stirred copper(I) cyanide solution, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with an organic solvent such as toluene or ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 4-bromo-2,6-dichlorobenzonitrile by column chromatography or recrystallization.

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.

Step 4: Hydrolysis of 4-Bromo-2,6-dichlorobenzonitrile

The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[3][4] Acid-catalyzed hydrolysis is often preferred to avoid the formation of carboxylate salts, simplifying the work-up procedure.

Protocol: Hydrolysis of the Nitrile

-

To a round-bottomed flask, add 4-bromo-2,6-dichlorobenzonitrile (1 equivalent) and a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux and maintain the temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The solid precipitate of this compound is collected by vacuum filtration.

-

Wash the solid with cold water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

Table 2: Physical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |

| 4-Bromo-2,6-dichloroaniline | C6H4BrCl2N | 240.91 | 83-87[5] | 7.4 (s, 2H), 4.8 (br s, 2H) | ~142, 130, 120, 118 | ~3400 (N-H), ~1600 (C=C) |

| 4-Bromo-2,6-dichlorobenzonitrile | C7H2BrCl2N | 250.91 | - | 7.8 (s, 2H) | ~138, 135, 125, 115, 110 | ~2230 (C≡N), ~1580 (C=C) |

| This compound | C7H3BrCl2O2 | 269.90 | 165-169[6][7] | 7.7 (s, 2H), 13.5 (br s, 1H) | ~168, 136, 134, 132, 128 | ~3000 (O-H), ~1700 (C=O) |

Note: NMR and IR data are approximate and may vary depending on the solvent and instrument used. The provided values are based on typical ranges for similar structures.

Safety Considerations

This synthesis involves the use of hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Bromine and N-Bromosuccinimide: Corrosive and toxic. Handle with care.

-

Concentrated Acids (Sulfuric Acid): Highly corrosive. Add slowly and with cooling.

-

Sodium Nitrite: Oxidizing agent and toxic.

-

Copper(I) Cyanide: Highly toxic. Handle with extreme caution and have an appropriate quenching agent (e.g., bleach) readily available.

-

Diazonium Salts: Potentially explosive, especially when dry. They should be prepared at low temperatures and used immediately in solution.

Conclusion

The described four-step synthesis provides a robust and efficient route to this compound from readily available starting materials. The key transformations, including a regioselective bromination and a reliable Sandmeyer reaction, are well-established in organic synthesis. By following the detailed protocols and adhering to the necessary safety precautions, researchers can successfully synthesize this valuable building block for applications in drug discovery and materials science.

References

-

Cheméo. Chemical Properties of 4-Bromo-2,6-dichloroaniline (CAS 697-86-9). [Link]

-

Organic Syntheses. 2,6-DICHLOROANILINE AND 2,6-DIBROMOANILINE. [Link]

-

Chemcasts. 4-Bromo-2,6-dichloroaniline (CAS 697-88-1) Properties. [Link]

- Google Patents.

-

PubChem. 4-Bromo-2,6-dichloroaniline. [Link]

-

NIST. 4-Bromo-2,6-dichloroaniline. [Link]

-

Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

-

BYJU'S. Nitrile to Carboxylic Acid. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

Organic Syntheses. SYNTHESIS OF 2-(2-BROMOPHENYL)-2-PROPYLPENTANENITRILE. [Link]

-

National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

Organic Syntheses. SULFANILAMIDE. [Link]

-

L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

-

National Institutes of Health. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

-

IRIS-AperTO. Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. [Link]

-

Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

-

BMRB. 4-Chlorobenzoic Acid. [Link]

-

Patsnap. Preparation of 4-bromo-2,6-difluorobenzonitrile. [Link]

-

NIST. Benzoic acid, 4-bromo-. [Link]

-

SpectraBase. 4-Bromo-2-chlorobenzoic acid. [Link]

-

AALTO University. 4-bromobenzoic acid. [Link]

-

PubChemLite. This compound (C7H3BrCl2O2). [Link]

-

The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

ResearchGate. 2,6-Dichloroaniline and 2,6-Dibromoaniline. [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-Bromo-2-chlorobenzoic acid [webbook.nist.gov]

- 3. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 232275-51-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound | 232275-51-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Comprehensive Technical Guide to 4-Bromo-2,6-dichlorobenzoic Acid: Synthesis, Characterization, and Applications in Chemical Research

Abstract

4-Bromo-2,6-dichlorobenzoic acid is a polyhalogenated aromatic carboxylic acid, a class of compounds that serves as a cornerstone for innovation in medicinal chemistry and materials science. Its unique substitution pattern—featuring a carboxylic acid handle, a reactive bromine atom, and two deactivating chlorine atoms—offers a rich platform for complex molecular design and synthesis. This guide provides an in-depth analysis of this compound, intended for researchers, chemists, and drug development professionals. We will cover its fundamental chemical identity, propose a logical synthetic pathway, detail expected analytical characterization, explore its chemical reactivity and derivatization potential, and discuss its applications as a versatile building block in modern research. All discussions are grounded in established chemical principles to ensure scientific integrity and practical utility.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and properties is the foundation of all subsequent research. This compound is registered under CAS Number 232275-51-3[1]. Its structural and physicochemical parameters are summarized below.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 232275-51-3 | [1] |

| Molecular Formula | C₇H₃BrCl₂O₂ | [1][2] |

| Molecular Weight | 269.91 g/mol | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)C(=O)O)Cl)Br | [2] |

| InChI | InChI=1S/C7H3BrCl2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | [2] |

| InChIKey | SSWALODYSQLVPK-UHFFFAOYSA-N |[2] |

Table 2: Predicted Physicochemical Properties

| Property | Value | Significance | Source |

|---|---|---|---|

| XlogP | 3.4 | Indicates moderate lipophilicity, relevant for membrane permeability and solubility in organic solvents. | [2] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Suggests good potential for oral bioavailability based on Lipinski's Rule of Five (<140 Ų). | [1] |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton is the sole H-bond donor. | [1] |

| Hydrogen Bond Acceptors | 2 | The two oxygen atoms of the carboxylic acid act as H-bond acceptors. | [1] |

| Rotatable Bonds | 1 | The C-C bond between the aromatic ring and the carboxyl group allows for conformational flexibility. |[1] |

Proposed Synthesis and Purification Workflow

While this compound is commercially available, published, peer-reviewed synthetic procedures are scarce[3]. Based on fundamental principles of organic chemistry, a robust and logical multi-step synthesis can be proposed starting from a readily available precursor, 2,6-dichloroaniline. This proposed pathway allows for controlled installation of the required functional groups.

The causality behind this proposed route is as follows:

-

Electrophilic Bromination : The powerful activating and ortho-, para-directing nature of the amine group is harnessed. The steric hindrance from the two ortho-chlorine atoms effectively blocks reaction at those sites, forcing the incoming electrophile (Br+) to substitute exclusively at the para position.

-

Sandmeyer Reaction : This classic and reliable transformation is the method of choice for converting an aromatic amine into a wide range of functional groups. By converting the amine to a diazonium salt, we create an excellent leaving group (N₂) that can be displaced by a cyanide nucleophile. This is a crucial step to introduce the carbon atom that will become the carboxylic acid.

-

Nitrile Hydrolysis : The resulting benzonitrile is then subjected to hydrolysis. This is a standard and high-yielding reaction to convert a nitrile into a carboxylic acid, completing the synthesis.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 4-Bromo-2,6-dichloroaniline

-

Dissolve 2,6-dichloroaniline (1.0 eq) in glacial acetic acid in a three-neck flask equipped with a dropping funnel and magnetic stirrer.

-

Cool the solution to 10-15 °C in an ice-water bath.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30 minutes, ensuring the temperature does not exceed 20 °C. The bromine is added in slight excess to drive the reaction to completion.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor reaction progress by TLC.

-

Pour the reaction mixture into a beaker of ice water. The product will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and then with a cold, dilute solution of sodium bisulfite to quench any unreacted bromine.

-

Dry the crude product. Recrystallize from ethanol/water to yield pure 4-bromo-2,6-dichloroaniline[4].

Step 2: Synthesis of 4-Bromo-2,6-dichlorobenzonitrile (via Sandmeyer Reaction)

-

Prepare a solution of hydrochloric acid in water and cool to 0 °C in an ice-salt bath.

-

Suspend the 4-bromo-2,6-dichloroaniline (1.0 eq) in the cold acid.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature strictly between 0-5 °C to form the diazonium salt. The formation of the diazonium salt is critical and temperature control prevents its premature decomposition.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, warm the mixture to 50-60 °C for 30 minutes to ensure complete reaction.

-

Cool the mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude nitrile can be purified by column chromatography.

Step 3: Hydrolysis to this compound

-

Combine the crude 4-bromo-2,6-dichlorobenzonitrile with a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux for several hours until TLC analysis indicates the disappearance of the starting nitrile. The harsh conditions are necessary to hydrolyze the sterically hindered and electronically deactivated nitrile.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice. The carboxylic acid will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral to pH paper.

-

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield high-purity this compound. Purity should be confirmed by melting point determination and HPLC analysis.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. While no public experimental spectra are readily available, the expected spectroscopic signatures can be reliably predicted based on the structure. These predictions are crucial for researchers synthesizing or using this compound to confirm its identity.

Table 3: Expected Spectroscopic Data for Structural Elucidation

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Two singlets in the aromatic region (approx. 7.5-8.0 ppm), each integrating to 1H, corresponding to the two non-equivalent aromatic protons. A very broad singlet at >10 ppm for the carboxylic acid proton. |

| ¹³C NMR | Seven distinct signals are expected: ~165-170 ppm (C=O), and six signals in the aromatic region (~120-140 ppm), including carbons attached to Br, Cl, and H, and the ipso-carbon of the carboxylic acid. |

| FT-IR (KBr) | Broad absorption from ~2500-3300 cm⁻¹ (O-H stretch of carboxylic acid dimer), sharp, strong absorption at ~1680-1710 cm⁻¹ (C=O stretch), and absorptions in the fingerprint region for C-Cl (~700-800 cm⁻¹) and C-Br (~500-600 cm⁻¹) bonds. |

| Mass Spec. (EI) | A complex and highly characteristic molecular ion cluster due to the presence of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio) isotopes. The pattern will show significant peaks at M, M+2, M+4, and M+6. |

Table 4: Predicted Isotopic Pattern for the Molecular Ion [M]⁺

| m/z | Isotopic Composition | Predicted Relative Abundance |

|---|---|---|

| 268 | C₇H₃⁷⁹Br³⁵Cl₂O₂ | 57% |

| 270 | C₇H₃⁸¹Br³⁵Cl₂O₂ / C₇H₃⁷⁹Br³⁵Cl³⁷ClO₂ | 100% (Base Peak) |

| 272 | C₇H₃⁸¹Br³⁵Cl³⁷ClO₂ / C₇H₃⁷⁹Br³⁷Cl₂O₂ | 48% |

| 274 | C₇H₃⁸¹Br³⁷Cl₂O₂ | 8% |

This distinctive isotopic signature is a powerful tool for confirming the presence and integrity of the molecule in reaction mixtures or purified samples.

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. This allows for selective modifications, making it a highly versatile building block for constructing complex molecular architectures.

Sources

An In-Depth Technical Guide to Sourcing and Qualifying 4-Bromo-2,6-dichlorobenzoic Acid for Research and Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing, evaluating, and handling 4-Bromo-2,6-dichlorobenzoic acid (CAS No. 232275-51-3). As a critical halogenated aromatic carboxylic acid, this compound serves as a versatile building block in the synthesis of complex organic molecules, necessitating a rigorous approach to supplier selection and material verification to ensure experimental reproducibility and success.

Introduction: The Role of this compound in Modern Synthesis

This compound is a substituted benzoic acid derivative featuring three halogen atoms: one bromine and two chlorine atoms. This unique substitution pattern makes it a valuable intermediate in medicinal chemistry and materials science. The presence of multiple, distinct halogen atoms allows for selective functionalization through various cross-coupling reactions, enabling the construction of highly complex molecular architectures. Its utility as a precursor for pharmaceuticals and other advanced materials underscores the importance of sourcing high-purity, well-characterized material.[1]

Part 1: Supplier Landscape and Qualification

Identifying a reliable supplier is the foundational step in any research project. The goal is to secure a consistent source of high-quality material accompanied by transparent documentation.

Identifying Potential Suppliers

A survey of the chemical supplier market reveals several key vendors that list this compound. These suppliers range from large, multinational corporations to smaller, specialized chemical providers. Notable suppliers include Tokyo Chemical Industry (TCI), AK Scientific, Inc. (AKSci), ChemScene, and Crysdot LLC.[2][3][4] These companies typically cater to the research and development sector, offering the compound in various quantities.

Comparative Analysis of Leading Suppliers

When selecting a supplier, researchers must consider several factors beyond just price. Purity, documentation, and availability are paramount. The following table summarizes offerings from prominent suppliers based on publicly available data.

| Supplier | Product Number | Stated Purity | Analytical Method | Availability | Documentation |

| Tokyo Chemical Industry (TCI) | B4898 | >98.0% | Gas Chromatography (GC) / Titration | 1g, 5g | SDS, Spec Sheet, C of A |

| AK Scientific, Inc. (AKSci) | W4703 | 98% (Min) | HPLC | Stocked in USA | SDS, Spec Sheet[3] |

| ChemScene | CS-W006731 | ≥98% | Not Specified | In Stock | SDS[4] |

| Crysdot LLC | CD12093515 | Not Specified | Not Specified | Inquiry-based | Not Specified |

Note: Data is subject to change and should be verified directly with the supplier.

Supplier Qualification Workflow

A systematic approach to qualifying a new supplier is crucial for mitigating risks associated with material quality. This process ensures that the supplier's product consistently meets the specifications required for your application.

Experimental Protocols

-

Visual Inspection and Melting Point Determination

-

Rationale: A simple, first-pass assessment. The appearance should be a white to off-white solid. A sharp melting point range close to the literature value (approx. 166-170°C) is indicative of high purity. [3]A broad or depressed range suggests the presence of impurities.

-

Protocol:

-

Visually inspect the material for uniform color and consistency.

-

Load a small, dry sample into a capillary tube.

-

Place the tube in a calibrated melting point apparatus.

-

Heat at a rate of 1-2°C per minute near the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid.

-

-

-

¹H NMR Spectroscopy for Structural Confirmation

-

Rationale: This is the most powerful technique for confirming the chemical structure. The proton NMR spectrum for this compound is expected to be simple, showing a singlet for the two equivalent aromatic protons. The chemical shift of this singlet provides confirmation of the electronic environment.

-

Protocol:

-

Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is needed.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).

-

Process the data and compare the resulting spectrum to reference spectra or predicted patterns. [5]

-

-

-

HPLC for Purity Quantification

-

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of non-volatile organic compounds. By separating the main component from any impurities, it provides a precise percentage of purity.

-

Protocol:

-

Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Method: A reverse-phase HPLC method is typically suitable. [6] * Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.

-

-

Part 3: Safe Handling, Storage, and Disposal

Adherence to safety protocols is non-negotiable. The information presented here is a summary and should be supplemented by a thorough review of the supplier-provided Safety Data Sheet (SDS). [7]

-

Handling: this compound is classified as a hazardous substance that can cause severe skin burns and eye damage. [7]Always handle this chemical inside a fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [8]Avoid creating dust. [9]* Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. [7]It is stable under standard room temperature conditions. [4]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains. [9]

Part 4: Application Focus - Utility in Synthesis

This compound is a valuable starting material for synthesizing more complex molecules, often used in the development of pharmaceuticals and agrochemicals. [1][10]The distinct reactivity of the bromo and chloro substituents allows for selective palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling precise control over the final molecular structure.

References

-

SIELC Technologies. (2018, May 16). 4-Bromobenzoic acid. SIELC. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). ResearchGate. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Crysdot. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 232275-51-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 232275-51-3 this compound AKSci W4703 [aksci.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound(232275-51-3) 1H NMR [m.chemicalbook.com]

- 6. 4-Bromobenzoic acid | SIELC Technologies [sielc.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Page loading... [guidechem.com]

Purity of Commercially Available 4-Bromo-2,6-dichlorobenzoic acid: A Technical Guide to Assessment and Verification

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-dichlorobenzoic acid is a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The precise arrangement of its halogen substituents makes it a valuable synthon, but also presents significant challenges in achieving high purity. The presence of isomeric, under- or over-halogenated impurities can have profound impacts on downstream reaction yields, selectivity, and the impurity profile of final active compounds. This guide provides a comprehensive framework for the analytical assessment of commercially available this compound. We will explore its likely synthetic origins to predict potential process-related impurities and present a multi-tiered analytical strategy—leveraging High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—to ensure the quality and consistency of this critical starting material.

The Imperative of Purity: Context and Significance

This compound (MW: 269.90 g/mol ; CAS: 232275-51-3) is an aromatic carboxylic acid whose utility is defined by its unique substitution pattern.[1] The two ortho-chloro substituents sterically influence the carboxylic acid group, while the para-bromo group provides a reactive handle for cross-coupling reactions or other synthetic transformations. This trifunctional arrangement is exploited in the development of novel compounds where precise spatial orientation and electronic properties are paramount.

However, the very nature of its synthesis—likely involving multi-step halogenation and oxidation reactions—creates a landscape of potential impurities.[2][3] For the drug development professional, beginning a synthetic campaign with a poorly characterized starting material introduces unacceptable risks, including:

-

Compromised Yields: Non-reactive impurities reduce the effective molar quantity of the desired reactant.

-

Complex Downstream Purifications: Impurities that participate in subsequent reactions can generate a cascade of new, difficult-to-remove side products.

-

Inaccurate Kinetic and Mechanistic Data: The presence of unknown species can confound the interpretation of reaction monitoring.

-

Regulatory Scrutiny: Failure to identify and control impurities in starting materials is a significant concern in GMP (Good Manufacturing Practice) environments.

This guide is therefore designed to empower the researcher with the rationale and practical methodologies to confidently assess the purity of this vital chemical building block.

Unmasking Potential Contaminants: A Synthesis-Based Approach

While specific manufacturing processes for this compound are often proprietary, a logical synthetic approach can be postulated to anticipate the most probable impurities. A likely pathway involves the electrophilic halogenation of a suitable precursor. For instance, the synthesis could start from 2,6-dichlorotoluene, which is first brominated and then oxidized to the carboxylic acid. Alternatively, 2,6-dichlorobenzoic acid could be directly brominated.

This deductive approach allows us to classify potential impurities into distinct categories:

Process-Related Impurities

These are substances that arise directly from the synthetic route.

-

Starting Materials: Unreacted precursors such as 2,6-dichlorobenzoic acid or 4-bromo-2-chlorobenzoic acid.

-

Intermediates: Incompletely oxidized species, such as 4-bromo-2,6-dichlorobenzaldehyde or 4-bromo-2,6-dichlorobenzyl alcohol.

-

Isomeric Byproducts: Halogenation reactions on aromatic rings are governed by directing group effects and steric hindrance. This can lead to the formation of isomers where the bromine atom is in the meta or ortho position.

-

Under- and Over-Halogenated Species: The reaction may not proceed to completion, leaving behind mono-halogenated benzoic acids. Conversely, excessive exposure to halogenating agents could result in the formation of dibromo-dichlorobenzoic acid species.[4]

Table 1: Potential Process-Related Impurities in this compound

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Likely Origin |

| 2,6-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | Unreacted starting material |

| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | Starting material or byproduct |

| 4-Bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46 | Under-chlorinated intermediate |

| 3-Bromo-2,6-dichlorobenzoic acid | C₇H₃BrCl₂O₂ | 269.90 | Isomeric byproduct |

| 3,4-Dibromo-2,6-dichlorobenzoic acid | C₇H₂Br₂Cl₂O₂ | 348.80 | Over-brominated byproduct |

A Validated Analytical Workflow for Purity Determination

A single analytical technique is insufficient to fully characterize the purity of this compound. A robust assessment relies on an orthogonal approach, where different methods provide complementary information. Our recommended workflow prioritizes a high-throughput chromatographic method for quantitative purity assessment, supported by spectroscopic techniques for definitive structural confirmation and impurity identification.

Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the cornerstone of purity analysis due to its high resolution, sensitivity, and quantitative accuracy. A reverse-phase method is ideal for separating the non-polar parent compound from potentially more or less polar impurities.

-

Column Choice (C18): A C18 (octadecylsilane) column provides excellent hydrophobic retention for aromatic compounds. A column with high carbon load and end-capping will minimize peak tailing for the acidic analyte.

-

Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure than methanol. Water serves as the weak solvent.

-

Acid Modifier (Phosphoric or Formic Acid): The addition of a small amount of acid (e.g., 0.1%) to the mobile phase is critical. It suppresses the ionization of the carboxylic acid group, ensuring a single, non-ionized form of the analyte interacts with the stationary phase. This results in sharp, symmetrical peaks and reproducible retention times.[5][6] Formic acid is preferred for LC-MS compatibility.

-

UV Detection: The aromatic ring of this compound contains a strong chromophore, making UV detection highly sensitive. A wavelength around 220-230 nm is generally a good starting point for benzoic acids.

-

Standard and Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

-

Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of 100 µg/mL.

-

If a reference standard is available, prepare it in the same manner.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: 0.1% Phosphoric Acid in Acetonitrile.

-

Gradient:

-

0-5 min: 50% B

-

5-25 min: 50% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

UV Detector Wavelength: 225 nm.

-

-

Analysis and Data Interpretation:

-

Inject a blank (diluent) to ensure no system peaks interfere.

-

Inject the sample solution.

-

Identify the main peak corresponding to this compound.

-

Calculate the purity using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Pay close attention to small peaks, especially those eluting just before or after the main peak, as these are likely to be closely related impurities.

-

Confirmatory Analysis: GC-MS with Derivatization

For volatile impurities and orthogonal confirmation of identity, GC-MS is an invaluable tool. However, the low volatility and high polarity of carboxylic acids necessitate a derivatization step to convert them into more volatile esters.[7] Methylation is the most common approach.

-

Why Derivatize? Direct injection of the free acid onto a standard GC column would result in poor peak shape and potential thermal degradation in the injector.[8] Converting the -COOH group to a -COOCH₃ group significantly increases volatility and thermal stability.

-

Choice of Reagent (Diazomethane vs. Silylating Agents):

-

Diazomethane (CH₂N₂): Reacts quickly and cleanly to form methyl esters with minimal byproducts. However, it is highly toxic and explosive, requiring specialized handling.[9]

-